

Spectroscopic Comparison Guide: 2-(Sulfamoylmethyl)benzamide vs. Zonisamide

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Compound of Interest

Compound Name: 2-(Sulfamoylmethyl)benzamide
CAS No.: 27349-57-1
Cat. No.: B2574923

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Executive Summary & Context

2-(Sulfamoylmethyl)benzamide (CAS: 27349-57-1) is the open-ring amide derivative of the antiepileptic drug Zonisamide. It typically forms via the reductive cleavage or hydrolysis of the 1,2-benzisoxazole ring under stress conditions (alkaline hydrolysis or photolytic degradation). Distinguishing this impurity from the parent drug is critical in pharmaceutical quality control (QC) and stability studies.

This guide outlines the definitive spectroscopic markers (NMR, IR, Mass Spec) to differentiate the two species, focusing on the diagnostic shift from the isoxazole core (Zonisamide) to the benzamide core (Impurity).

Structural & Physical Comparison

Feature	Zonisamide (Parent Drug)	2-(Sulfamoylmethyl)benzamide (Impurity)
Structure	1,2-Benzisoxazole core	Benzamide (Open Ring)
Formula		
Mol.[1][2][3] Weight	212.23 g/mol	214.24 g/mol (+2 Da)
CAS Number	68291-97-4	27349-57-1
Key Functional Groups	Isoxazole (C=N-O), Sulfonamide	Primary Amide (-CONH) , Sulfonamide
Solubility	Moderate (Water/Ethanol)	Higher Polarity (due to extra H-bonding)

Spectroscopic Data Analysis[4]

A. Mass Spectrometry (MS)

The most immediate differentiator is the molecular ion shift. The impurity corresponds to the reductive ring opening (addition of 2H) or hydrolysis (addition of H

O to a nitrile intermediate, though the formula here matches the +2H reduction product relative to the isoxazole).

Parameter	Zonisamide	2-(Sulfamoylmethyl)benzamide	Diagnostic Note
[M+H]	m/z 213	m/z 215	+2 Da shift confirms ring opening/reduction.
[M-H]	m/z 211	m/z 213	Negative mode ESI is sensitive for sulfonamides.
Fragmentation	Loss of (m/z ~132)	Loss of (Amide) or	The benzamide moiety typically yields a benzoyl cation (m/z 105) or similar fragment.

B. Infrared Spectroscopy (FT-IR)

The disappearance of the isoxazole ring and appearance of the amide carbonyl is the primary IR signature.

Region	Zonisamide (cm)	2-(Sulfamoylmethyl)benzamide (cm)	Interpretation
Carbonyl (C=O)	Absent (Isoxazole ring)	1650 – 1690 (Strong)	Primary Amide I band. Definitive proof of ring opening.
C=N / C=C	~1610, 1530 (Isoxazole/Aromatic)	~1600 (Aromatic only)	Loss of specific isoxazole C=N stretch.
N-H Stretch	3200–3400 (Sulfonamide only)	3150–3450 (Broader/Multiple)	Overlap of Sulfonamide (-SO NH) and Carboxamide (-CONH) bands.
S=O Stretch	~1340 (asym), 1150 (sym)	~1330, 1150	Sulfonamide group remains intact; shifts are minimal.

C. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

(Standard for polar sulfonamides)

Proton Environment	Zonisamide (ppm)	2-(Sulfamoylmethyl)benzamide (ppm)	Differentiation Strategy
-CH - (Methylene)	~4.80 (s, 2H)	~4.50 – 4.70 (s, 2H)	Slight upfield shift expected due to loss of the electron-withdrawing isoxazole ring.
Sulfonamide -NH	~7.5 – 7.8 (br s, 2H)	~7.2 – 7.6 (br s, 2H)	Present in both. Exchangeable with D ₂ O.
Carboxamide -NH	Absent	~7.8 – 8.2 (br s, 1H) & ~7.2 (br s, 1H)	Key Marker: Two new exchangeable protons appear. Often split due to restricted rotation.
Aromatic Protons	7.6 – 8.1 (m, 4H)	7.4 – 7.9 (m, 4H)	Pattern changes from 1,2-benzisoxazole to 1,2-disubstituted benzene.

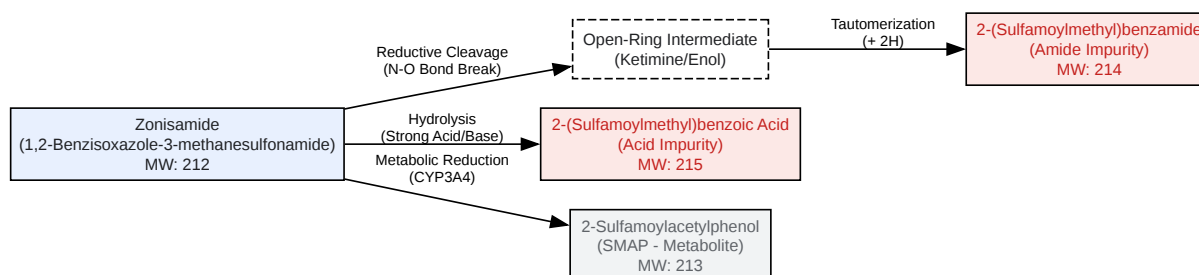
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Analyst Note: In Zonisamide, the methylene protons are adjacent to the isoxazole ring (strong acceptor). In the impurity, they are adjacent to a phenyl ring and a sulfonamide, leading to a subtle but reproducible chemical shift change. The appearance of the amide carbonyl carbon at ~170 ppm in

C NMR is also diagnostic.

Degradation & Formation Pathway

Understanding the origin of **2-(Sulfamoylmethyl)benzamide** aids in controlling it during synthesis and storage.



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Figure 1: Degradation and metabolic pathways of Zonisamide leading to amide and acid impurities.

Experimental Protocols

Protocol A: HPLC Analysis for Impurity Detection

To separate Zonisamide from **2-(Sulfamoylmethyl)benzamide**, a reverse-phase gradient method is recommended due to the polarity difference.

- Column: C18 (e.g., Waters Symmetry C18, 150 x 3.9 mm, 5 μ m).
- Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 60% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Zonisamide

) and 240 nm (Benzamide region).

- Expected Elution: The Amide Impurity (more polar) will elute before Zonisamide.

Protocol B: Sample Preparation for NMR

- Solvent Selection: Use DMSO-d

(99.9% D) to ensure solubility of the sulfonamide moiety and visibility of exchangeable amide protons.

- Concentration: Prepare a 10-15 mg/mL solution.

- Acquisition: Run standard

H (16 scans) and D

O exchange experiments.

- Observation: Upon D

O addition, the signals at ~7.5 ppm (Sulfonamide) and ~7.8/7.2 ppm (Carboxamide) will disappear, confirming they are N-H protons.

References

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- Metabolic Pathways: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 2004.[4][5] [Link](#)
- Chemical Data: **2-(Sulfamoylmethyl)benzamide** (CAS 27349-57-1).[2] GuideChem Chemical Database. [Link](#)
- Related Acid Impurity: 2-(Sulfamoylmethyl)benzoic acid (CAS 690638-32-5). ChemScene. [Link](#)

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